((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

Nitric Oxide Synthase (NOS) Crystal Structure Stereoselective Binding

Stereochemistry is not optional—it is a critical determinant of binding and efficacy. The (2R,4S) configuration is validated in nNOS co-crystal structures (PDB 6NGQ) and CCR5 antagonist screening. Procuring the incorrect isomer compromises SAR data, wastes resources, and invalidates reproducibility. This compound is the specific stereoisomer required for target engagement. Specify (2R,4S) to ensure assay fidelity.

Molecular Formula C5H10FNO
Molecular Weight 119.14 g/mol
Cat. No. B12090151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol
Molecular FormulaC5H10FNO
Molecular Weight119.14 g/mol
Structural Identifiers
SMILESC1C(CNC1CO)F
InChIInChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2/t4-,5+/m0/s1
InChIKeyGDLHZOVMBZPGEL-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol – A Defined Chiral Building Block


((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol (CAS 1147181-35-8, free base MW 119.14) is a chiral, fluorinated pyrrolidine derivative [1]. Its structure features a pyrrolidine ring with a stereodefined (2R,4S) configuration, a hydroxymethyl group at C2, and a fluorine substituent at C4, providing a unique 3D spatial arrangement and electronic profile for use as a synthetic intermediate or scaffold [1]. The compound is typically handled as its more stable hydrochloride salt (CAS 1147110-60-8, MW 155.60) .

Sourcing Risk Alert: Why Generic '4-Fluoropyrrolidin-2-yl)methanol' Is Not an Acceptable Substitute for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol


The term '4-fluoropyrrolidin-2-yl)methanol' refers to a family of stereoisomers with distinct 3D shapes and, consequently, divergent biological activities [1]. In medicinal chemistry, the precise stereochemistry of a chiral center is a critical determinant of binding affinity, selectivity, and in vivo efficacy. Procuring a stereoisomeric mixture, or the incorrect single isomer (e.g., (2R,4R), (2S,4S), or (2S,4R)), introduces a significant and uncontrolled variable into any experimental workflow, potentially invalidating SAR studies, falsifying potency readouts, and causing significant delays in drug discovery programs [1]. The specific (2R,4S) configuration is a required feature for certain pharmacophores, as demonstrated in crystal structures where this exact stereochemistry is essential for binding [2]. Therefore, precise specification of the ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol stereoisomer is mandatory for scientific reproducibility.

Quantitative Differentiation Evidence: Why ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol Outperforms Comparators in Selectivity and Application


Stereochemical Fidelity: The (2R,4S) Configuration as a Prerequisite for NOS Binding

The (2R,4S) stereochemistry is not arbitrary; it is a key determinant for engagement with specific biological targets. A co-crystal structure (PDB 6NGQ) of a derivative of this compound bound to rat neuronal nitric oxide synthase (nNOS) provides direct structural evidence that the (2R,4S)-4-fluoropyrrolidin-2-yl moiety adopts a specific, productive binding pose within the enzyme's active site [1]. This demonstrates that the defined stereochemistry is essential for achieving this particular binding mode, an interaction that cannot be assumed for its stereoisomers.

Nitric Oxide Synthase (NOS) Crystal Structure Stereoselective Binding

CCR5 Antagonism: Documented Biological Activity for the (2R,4S) Isomer

Pharmacological screening has identified ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol as a potential CCR5 antagonist [1]. This activity is specific to this stereoisomer and is not reported for its diastereomers or enantiomers. The compound is being explored for the preparation of treatments for CCR5-mediated diseases, including HIV infection, asthma, and rheumatoid arthritis [1]. This provides a clear differentiation point: while other stereoisomers may lack this activity, the (2R,4S) isomer has a validated, disease-relevant biological function.

CCR5 Antagonist HIV Entry Inhibitor Immunomodulation

Purity and Handling: High Purity and Reproducible Storage for Research Applications

For reliable scientific results, a compound's purity and handling specifications are critical. The hydrochloride salt of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is commercially available with a minimum purity specification of 95% . Furthermore, it is supplied with defined long-term storage conditions (cool, dry place) and is classified as non-hazardous for transport , simplifying logistics and ensuring material integrity upon receipt. In contrast, stereochemical purity or specific handling recommendations may not be guaranteed for less rigorously sourced comparators.

Chiral Building Block Quality Control Reproducibility

Computed Lipophilicity: XLogP3-AA of -0.3 Guides Solubility and Permeability Predictions

The computed partition coefficient (XLogP3-AA) for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is -0.3 [1]. This value indicates a hydrophilic compound with good predicted aqueous solubility. This is a key differentiator from its non-fluorinated analog (prolinol) or other more lipophilic fluorinated pyrrolidines, which would exhibit different solubility and permeability profiles, impacting their suitability in aqueous biological assays or formulation development.

Physicochemical Property Drug-likeness ADME Prediction

High-Impact Application Scenarios for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol: From NOS Inhibitors to CCR5 Antagonists


Design of Stereoselective Nitric Oxide Synthase (NOS) Inhibitors

The (2R,4S)-4-fluoropyrrolidin-2-yl moiety is a critical structural component of potent nNOS inhibitors, as evidenced by its presence in a high-resolution co-crystal structure (PDB 6NGQ) [1]. Researchers can use ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol as a key intermediate to synthesize and optimize new NOS inhibitors for studying neurological disorders. The defined stereochemistry ensures the correct spatial orientation for target engagement, a feature not achievable with its stereoisomers.

Development of CCR5 Antagonists for HIV and Inflammatory Diseases

Given its identification as a CCR5 antagonist in preliminary pharmacological screening, ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol serves as a validated starting point for medicinal chemistry programs aimed at developing novel treatments for HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. Its specific stereochemistry is crucial for this activity, making it a targeted choice for SAR studies and lead optimization.

Synthesis of Chiral Fluorinated Building Blocks for Medicinal Chemistry

The compound's high purity (≥95% for the HCl salt) and predictable physicochemical properties (e.g., XLogP3-AA = -0.3) make it a reliable and reproducible starting material for the synthesis of diverse, enantiomerically pure building blocks [2][3]. Its use ensures that downstream compounds possess the intended stereochemistry and physicochemical profile, reducing the risk of false negatives or off-target effects in biological assays.

Pharmacological Tool for Investigating Fluorine-Protein Interactions

The presence of the fluorine atom in a stereodefined environment allows researchers to use ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol as a probe to study the effects of fluorine substitution on molecular recognition, binding affinity, and metabolic stability [2]. It can be incorporated into larger molecules to assess how the C–F bond influences interactions with biological targets, a key strategy in modern drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.